molecular formula C25H25N3O2 B11108958 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11108958
M. Wt: 399.5 g/mol
InChI Key: XGZUPCNERJJPSG-WGOQTCKBSA-N
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Description

4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines an isoquinoline moiety with a methoxyphenyl group, linked through a benzohydrazide framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves a multi-step process. One common method starts with the preparation of the isoquinoline derivative, followed by the formation of the benzohydrazide linkage. The final step involves the condensation of the isoquinoline derivative with the methoxyphenyl aldehyde under acidic or basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of recyclable catalysts and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H25N3O2/c1-30-24-8-4-5-20(15-24)16-26-27-25(29)22-11-9-19(10-12-22)17-28-14-13-21-6-2-3-7-23(21)18-28/h2-12,15-16H,13-14,17-18H2,1H3,(H,27,29)/b26-16+

InChI Key

XGZUPCNERJJPSG-WGOQTCKBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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